molecular formula C16H15N3O2S B12262033 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B12262033
M. Wt: 313.4 g/mol
InChI Key: SYNFMMYAQMPGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C16H15N3O2S/c1-19(16-18-12-9-17-5-4-15(12)22-16)10-11-2-3-13-14(8-11)21-7-6-20-13/h2-5,8-9H,6-7,10H2,1H3

InChI Key

SYNFMMYAQMPGPX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs with different properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit cholinesterase enzymes is attributed to its binding to the active site of these enzymes, thereby preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,3]thiazolo[4,5-c]pyridin-2-amine apart is its unique combination of a benzodioxin moiety with a thiazolopyridine framework

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.